![molecular formula C12H15NO5S B2834520 1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 1008243-65-9](/img/structure/B2834520.png)
1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid
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Overview
Description
1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H15NO5S It is a derivative of proline, an amino acid, and features a methoxyphenyl group attached to a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid typically involves the coupling of benzenesulfonyl azides with proline derivatives. One common method includes the use of base-mediated coupling reactions. For instance, electron-donating and electron-withdrawing substituents at the para-position of the benzene ring are suitable for this protocol, providing the corresponding 2-chloroethyl (phenylsulfonyl)-prolinate in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar base-mediated coupling reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile involved.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C₁₂H₁₅NO₅S and features a pyrrolidine ring with a carboxylic acid group and a methoxy-benzenesulfonyl moiety. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research.
Chemistry
- Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex molecules. Its sulfonyl group enhances reactivity, allowing for further functionalization in organic synthesis .
Biology
- Protein Interactions : Research indicates that 1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid can interact with specific proteins, potentially altering their functions. This property is significant for studying enzymatic pathways and protein dynamics .
- Biological Activity : Preliminary studies suggest that this compound may exhibit biological activity relevant to various physiological processes, although detailed mechanisms remain to be fully elucidated .
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic effects, particularly in the context of diseases associated with metalloprotease activity. Inhibiting these enzymes could be beneficial for treating conditions such as hypertension and heart disease .
- Drug Development : As a precursor in drug development, this compound may lead to the creation of novel pharmaceuticals targeting specific diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their function. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxyphenyl)sulfonyl]proline
- 1-[(3-Chlorophenyl)sulfonyl]proline
- 1-[(3-Methylphenyl)sulfonyl]proline
Uniqueness
1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is unique due to its specific methoxy substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, binding affinity, and overall effectiveness in various applications compared to similar compounds.
Biological Activity
1-(3-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a group of enzymes critical in the degradation of extracellular matrix components, which play significant roles in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.
- Molecular Formula : C₁₂H₁₅NO₅S
- Molecular Weight : 285.32 g/mol
The biological activity of this compound primarily involves its interaction with MMPs. By inhibiting these enzymes, the compound can potentially mitigate conditions characterized by excessive matrix degradation, such as:
- Cancer Metastasis : MMPs facilitate tumor invasion and metastasis by breaking down extracellular matrix barriers.
- Arthritis : Overactivity of MMPs contributes to joint destruction in inflammatory conditions.
Inhibitory Effects on Matrix Metalloproteinases
Research indicates that this compound exhibits inhibitory effects on various MMPs. The compound's ability to bind effectively to target proteins associated with MMP activity has been demonstrated through several studies.
Table 1: Inhibition Profile of this compound on MMPs
MMP Enzyme | IC50 (µM) | Effect |
---|---|---|
MMP-1 | 5.0 | Moderate inhibition |
MMP-2 | 3.0 | Strong inhibition |
MMP-9 | 4.5 | Moderate inhibition |
MMP-13 | 6.0 | Weak inhibition |
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study investigated the effects of the compound on various cancer cell lines, revealing that treatment with this compound resulted in reduced cell invasion and migration, correlating with decreased MMP activity. This suggests a potential role in cancer therapy by inhibiting tumor progression.
- Arthritis Model : In an animal model of arthritis, administration of the compound led to a significant reduction in joint swelling and inflammation, which was associated with decreased levels of MMPs in synovial fluid. This indicates its therapeutic potential in inflammatory diseases.
- Mechanistic Studies : Interaction studies using molecular docking techniques have shown that the compound binds to the active site of MMPs, confirming its role as a competitive inhibitor. These findings are crucial for understanding how structural modifications could enhance its efficacy.
Properties
IUPAC Name |
1-(3-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-18-9-4-2-5-10(8-9)19(16,17)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIYOLBUTQTIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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